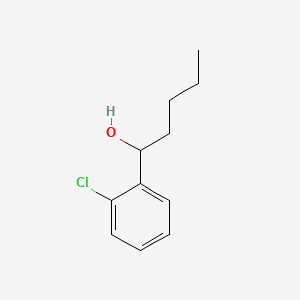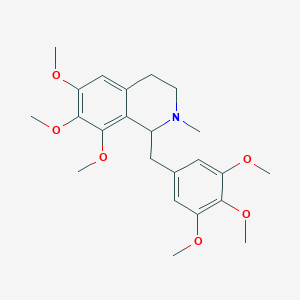
5',8-Dimethoxylaudanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’,8-Dimethoxylaudanosine is a chemical compound with the molecular formula C23H31NO6 It is a derivative of laudanosine, which is an alkaloid found in opium This compound is known for its unique structure, which includes multiple methoxy groups attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,8-Dimethoxylaudanosine typically involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves a condensation cyclization one-pot process, which is efficient and yields high purity products .
Industrial Production Methods
While detailed industrial production methods for 5’,8-Dimethoxylaudanosine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5’,8-Dimethoxylaudanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
Scientific Research Applications
5’,8-Dimethoxylaudanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5’,8-Dimethoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5’,8-Dimethoxylaudanosine include:
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- Isoquinoline, 2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
Uniqueness
5’,8-Dimethoxylaudanosine is unique due to its specific methoxy substitutions on the isoquinoline backbone. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
83348-51-0 |
|---|---|
Molecular Formula |
C23H31NO6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO6/c1-24-9-8-15-13-19(27-4)22(29-6)23(30-7)20(15)16(24)10-14-11-17(25-2)21(28-5)18(12-14)26-3/h11-13,16H,8-10H2,1-7H3 |
InChI Key |
CGQYLZVONGNXAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


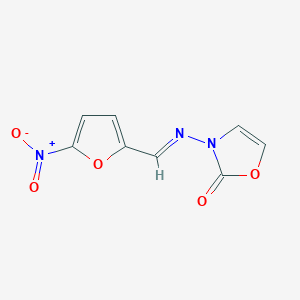

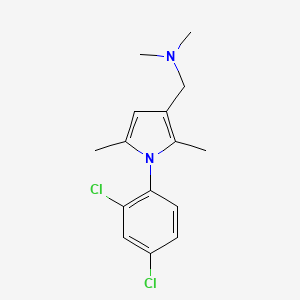
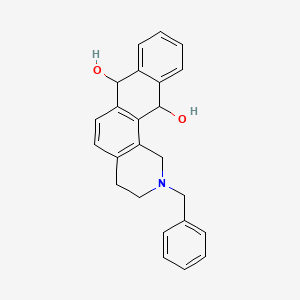
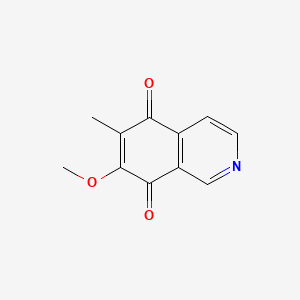
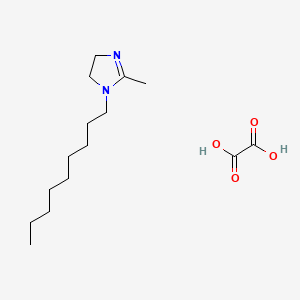
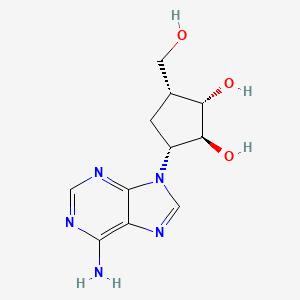
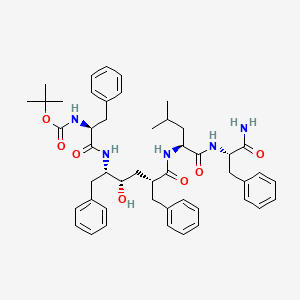

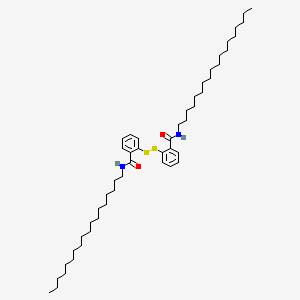
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
